molecular formula C9H12ClNO B2645089 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride CAS No. 1955553-17-9

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride

Cat. No.: B2645089
CAS No.: 1955553-17-9
M. Wt: 185.65
InChI Key: AEEHWHWPGDAMJH-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl. It is also known by its IUPAC name, isochroman-6-amine hydrochloride. This compound is a derivative of benzopyran and is characterized by the presence of an amine group at the 6th position of the benzopyran ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride typically involves the reduction of the corresponding nitro compound. One common method includes the catalytic hydrogenation of 3,4-dihydro-1H-2-benzopyran-6-nitro compound in the presence of a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran-2-one:

    3,4-dihydro-3,3-diphenyl-1H-2-benzopyran-1-one: This compound has a similar structure but with additional phenyl groups.

Uniqueness

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other benzopyran derivatives.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5H,3-4,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHWHWPGDAMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-17-9
Record name 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride
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